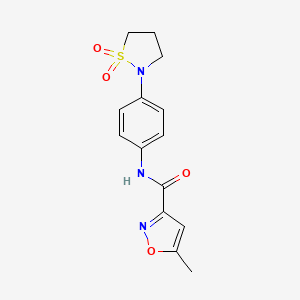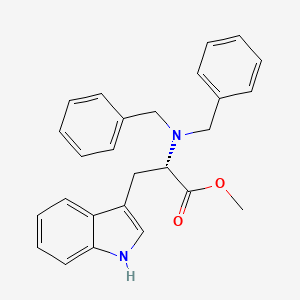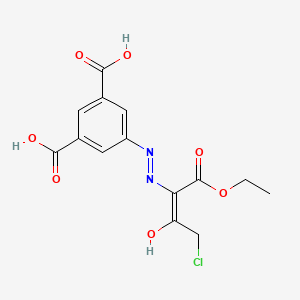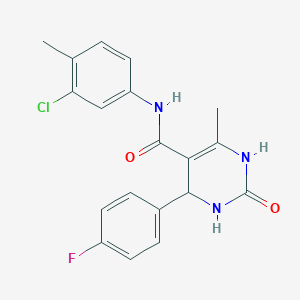
2-chloro-6-fluoro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-6-fluoro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide is a synthetic organic compound characterized by its unique structure, which includes a benzamide core substituted with chloro and fluoro groups, a hydroxy-functionalized pentyl chain, and a thiophene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available 2-chloro-6-fluorobenzoyl chloride and 5-hydroxy-3-(thiophen-3-yl)pentylamine.
Amide Formation: The benzoyl chloride reacts with the amine in the presence of a base such as triethylamine to form the benzamide linkage.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
For industrial-scale production, the process may be optimized for higher yields and cost-effectiveness. This could involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
化学反应分析
Types of Reactions
2-chloro-6-fluoro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the amide to an amine.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Common reducing agents include LiAlH₄ (Lithium aluminium hydride) and NaBH₄ (Sodium borohydride).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the chloro group could introduce various functional groups.
科学研究应用
2-chloro-6-fluoro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features, which may interact with biological targets.
Biological Studies: The compound can be used in studies to understand its effects on cellular processes and pathways.
Materials Science: Its structural properties may make it suitable for use in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism by which 2-chloro-6-fluoro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide exerts its effects would depend on its interaction with molecular targets. Potential mechanisms include:
Binding to Enzymes or Receptors: The compound may inhibit or activate enzymes or receptors, affecting biochemical pathways.
Modulation of Signaling Pathways: It could influence cellular signaling pathways, leading to changes in cell behavior or function.
相似化合物的比较
Similar Compounds
2-chloro-6-fluoro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide: can be compared with other benzamide derivatives that have different substituents on the benzene ring or variations in the side chain.
Thiophene-containing Compounds:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities or material properties not found in similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
2-chloro-6-fluoro-N-(5-hydroxy-3-thiophen-3-ylpentyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFNO2S/c17-13-2-1-3-14(18)15(13)16(21)19-7-4-11(5-8-20)12-6-9-22-10-12/h1-3,6,9-11,20H,4-5,7-8H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGGCHRCPGNVCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NCCC(CCO)C2=CSC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{imidazo[1,2-b]pyridazine-6-amido}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2715487.png)

![3-(difluoromethyl)-1-[3-(trifluoromethyl)benzenesulfonyl]azetidine](/img/structure/B2715493.png)
![1-(3-methoxybenzenesulfonyl)-4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine](/img/structure/B2715495.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2715496.png)
![N-[[4-(2-Oxoimidazolidin-1-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2715498.png)


![2-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide](/img/structure/B2715501.png)
![2-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide](/img/structure/B2715504.png)
![3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-phenylpropanamide](/img/structure/B2715505.png)
![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2715506.png)


